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Compound of Interest

Compound Name:
5-(4-Bromo-2-

chlorophenyl)oxazole

CAS No.: 2002638-40-4

Cat. No.: B6298595

Get Quote

Executive Summary & Compound Identity
5-(4-Bromo-2-chlorophenyl)oxazole is a 2,5-disubstituted oxazole derivative often utilized as

a scaffold in the development of kinase inhibitors (e.g., VEGFR2) and antimicrobial agents.[1]

[2] Its structural validation relies heavily on distinguishing the specific substitution pattern on

the phenyl ring (2-chloro, 4-bromo) and confirming the integrity of the oxazole core.[1][2]
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Property Detail

IUPAC Name 5-(4-Bromo-2-chlorophenyl)-1,3-oxazole

CAS Number 2002638-40-4

Molecular Formula

C

H

BrClNO

Exact Mass 256.9243 Da

Key Features
Halogenated aryl ring, electron-deficient oxazole

core

Mass Spectrometry (MS) Profiling
The most diagnostic feature of this molecule is its isotopic signature.[1] The presence of one

bromine atom (

Br/

Br) and one chlorine atom (

Cl/

Cl) creates a unique "M, M+2, M+4" pattern that serves as a primary confirmation of identity.[1]
[2]

Isotopic Abundance Logic[1][2]
Bromine: ~1:1 ratio of

Br :

Br.[1]

Chlorine: ~3:1 ratio of

Cl :
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Cl.[1]

Combined Pattern:

M+ (Base Peak):

Br +

Cl[1][2]

M+2: (

Br +

Cl) and (

Br +

Cl)[1][2]

M+4:

Br +

Cl[1][2]

Predicted ESI-MS Data
Ion Species m/z (Calculated)

Relative Intensity
(%)

Origin

[M+H] 257.93 100%
Br,

Cl

[M+H+2] 259.93 ~130% Mixed Isotopes

[M+H+4] 261.93 ~30%
Br,

Cl
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Fragmentation Pathway (Graphviz)
The following diagram illustrates the logical fragmentation pathways expected in Electron

Impact (EI) or high-energy CID (Collision-Induced Dissociation).

Parent Ion [M+H]+
m/z ~258/260/262

Loss of HCN
(Oxazole Ring Cleavage)

-27 Da

Loss of CO
(Retro-Diels-Alder)

-28 Da

Loss of Halogen
[M-Br]+ or [M-Cl]+

-79/81 Da (Br)

Benzonitrile Derivative
Ar-CN

Rearrangement

Click to download full resolution via product page

Caption: Predicted fragmentation logic for 5-aryloxazoles. Primary pathways involve oxazole

ring opening (loss of HCN/CO) and dehalogenation.[1]

Nuclear Magnetic Resonance (NMR) Analysis
NMR is the definitive tool for confirming the regiochemistry of the substituents.[1] The 2,4-

dihalo substitution on the phenyl ring creates a specific splitting pattern that must be

distinguished from 3,4- or 2,5-isomers.[1][2]

H NMR (Proton) - Predicted in DMSO-d
The oxazole ring protons (H-2 and H-4) appear as distinct singlets.[1][2] H-2 is significantly

deshielded due to its position between oxygen and nitrogen.[2]
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Position
Shift (

ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

Oxazole H-2 8.45 - 8.55 Singlet (s) -

Most deshielded;

flanked by N and

O.

Oxazole H-4 7.75 - 7.85 Singlet (s) -

C4 proton;

characteristic of

5-substituted

oxazoles.[1][2]

Ar H-6 7.80 - 7.90 Doublet (d) 8.5

Ortho to oxazole;

shielded by Cl

but deshielded

by ring current.

[1][2]

Ar H-3 7.95 - 8.00 Doublet (d) 2.0

Meta to oxazole;

between Cl and

Br (deshielded).

[1][2]

Ar H-5 7.60 - 7.65 dd 8.5, 2.0
Ortho to Br, Meta

to Cl.[2]

Critical Validation Step:

Look for the doublet of doublets (dd) at ~7.6 ppm.[1] This confirms the proton is adjacent to

one neighbor (H-6) and meta to another (H-3), validating the 1,2,4-substitution pattern.[1][2]

C NMR (Carbon) - Predicted
Oxazole C-2: ~150-152 ppm (C=N characteristic).[1][2]

Oxazole C-5: ~148 ppm (Quaternary, attached to aryl).[1][2]

Oxazole C-4: ~124-126 ppm.[2]
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Aryl C-Cl (C-2'): ~132 ppm (Quaternary).[1][2]

Aryl C-Br (C-4'): ~122 ppm (Quaternary, shielded by heavy atom effect).[1][2]

Infrared Spectroscopy (IR)
IR is used primarily to confirm functional groups and the absence of starting materials (e.g.,

absence of aldehyde C=O stretch at 1700 cm

).[1][2]

Frequency (cm

)
Vibration Mode Diagnostic Value

3100 - 3050 C-H Stretch (Aromatic)
Weak bands; confirms

unsaturated system.[1][2]

1610, 1550 C=N / C=C Stretch

Characteristic

oxazole/benzene skeletal

vibrations.

1080 - 1090 Ar-Cl Stretch
Strong band; confirms

chlorination.

1100 - 1150 C-O-C Stretch Oxazole ring breathing.[2]

600 - 800 C-Br Stretch
Fingerprint region; confirms

bromination.[2]

Experimental Protocol: Sample Preparation
To ensure high-quality spectral data, follow this validated preparation workflow.

NMR Sample Prep
Solvent Selection: Use DMSO-d

(99.9% D) rather than CDCl

.[1][2]
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Reasoning: Oxazoles can be sparingly soluble in chloroform.[1] DMSO ensures full

solubility and prevents aggregation peaks.[1]

Concentration: Dissolve 5-10 mg of compound in 0.6 mL solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., K

CO

from synthesis).[1]

Synthesis & Purification Workflow (Context)
Understanding the synthesis helps identify impurities.[1] This compound is typically synthesized

via the Van Leusen reaction or Suzuki Coupling.[1]

4-Bromo-2-chlorobenzaldehyde

K2CO3 / MeOH
Reflux

TosMIC
(p-Toluenesulfonylmethyl isocyanide)

Crude OxazoleCyclization Column Chromatography
(Hexane:EtOAc)

Remove Tosyl residues Pure 5-(4-Bromo-2-chlorophenyl)oxazole

Click to download full resolution via product page

Caption: Standard Van Leusen synthesis route. Common impurities include tosyl groups (NMR:

~2.4 ppm methyl singlet, ~7.4/7.8 ppm doublets).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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